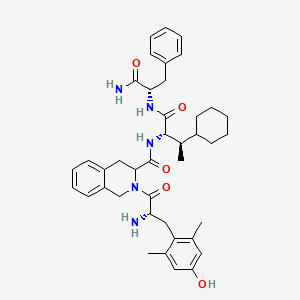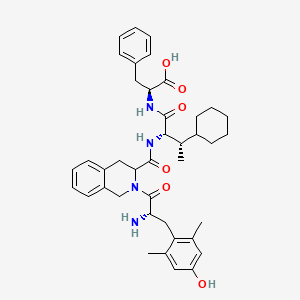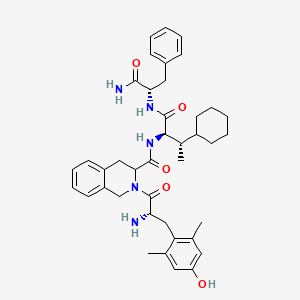
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is a synthetic tetrapeptide that belongs to the TIPP (Tyr-Tic-Phe-Phe) series of opioid receptor antagonists. This compound is characterized by the presence of 2,6-dimethyltyrosine at the N-terminus, tetrahydroisoquinoline-3-carboxylic acid, beta-methyl-cyclohexylalanine, and phenylalanine at the C-terminus. It is known for its high selectivity and potency as a delta-opioid receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 involves the stepwise solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the peptide with modified side chains.
Substitution: Substituted peptides with new functional groups attached.
Scientific Research Applications
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 has several scientific research applications:
Chemistry: Used as a tool for studying peptide synthesis and structure-activity relationships.
Biology: Employed in research on opioid receptors and their role in pain modulation.
Medicine: Investigated for its potential as a therapeutic agent for pain management with reduced risk of tolerance and dependence.
Industry: Utilized in the development of new analgesics and opioid receptor modulators.
Mechanism of Action
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 exerts its effects by selectively binding to delta-opioid receptors. This binding inhibits the receptor’s activity, leading to a decrease in pain signaling. The compound’s high selectivity for delta-opioid receptors over other opioid receptors is attributed to its unique structural features, such as the presence of beta-methyl-cyclohexylalanine .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Phe-Phe-OH: A prototype delta-opioid receptor antagonist.
H-Dmt-Tic-Phe-Phe-NH2: An analog with similar structural features but different receptor selectivity.
H-Dmt-Tic-Cha-Phe-NH2: Another analog with cyclohexylalanine instead of beta-methyl-cyclohexylalanine.
Uniqueness
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 stands out due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of beta-methyl-cyclohexylalanine enhances its binding affinity and selectivity, making it a valuable tool for opioid research and potential therapeutic applications .
Properties
Molecular Formula |
C40H51N5O5 |
|---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36+/m0/s1 |
InChI Key |
KIHHZGQBWZPIMS-FVTMYMNWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)
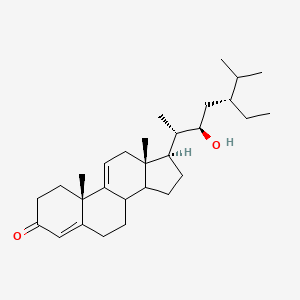
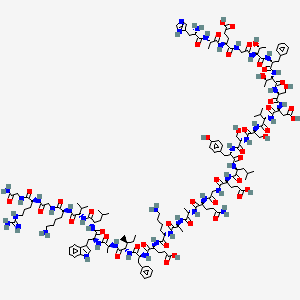

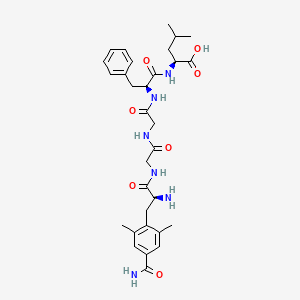
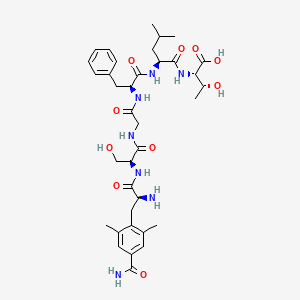
![H-Cpa-c[pen-Gly-Phe-pen]OH](/img/structure/B10849028.png)

![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)
![N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B10849063.png)
